1-methyl-N-(1-(3-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl)piperidin-4-yl)-1H-pyrrole-2-carboxamide
Description
Properties
IUPAC Name |
1-methyl-N-[1-[3-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]piperidin-4-yl]pyrrole-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N6O2/c1-13-21-19(27-23-13)15-5-3-9-20-17(15)25-11-7-14(8-12-25)22-18(26)16-6-4-10-24(16)2/h3-6,9-10,14H,7-8,11-12H2,1-2H3,(H,22,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHKHYEFUWBTLRO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)C2=C(N=CC=C2)N3CCC(CC3)NC(=O)C4=CC=CN4C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-methyl-N-(1-(3-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl)piperidin-4-yl)-1H-pyrrole-2-carboxamide is a complex organic molecule that incorporates several pharmacologically relevant substructures, including a pyrrole, piperidine, and an oxadiazole moiety. This compound's potential biological activities have garnered attention in pharmaceutical research, particularly concerning its antimicrobial, anticancer, and anti-inflammatory properties. This article provides a comprehensive overview of the biological activity of this compound based on recent research findings.
Molecular Formula and Weight
- Molecular Formula : C₁₅H₁₈N₄O₂
- Molecular Weight : 286.33 g/mol
Structural Features
The compound features:
- A 1H-pyrrole ring which is known for its role in various biological activities.
- A piperidine ring that often enhances the pharmacokinetic properties of drugs.
- A 1,2,4-oxadiazole moiety associated with diverse biological activities including antimicrobial and anticancer effects.
Antimicrobial Activity
Research has indicated that derivatives of oxadiazole compounds exhibit significant antimicrobial properties. The incorporation of the 1,2,4-oxadiazole ring has been linked to enhanced activity against various bacterial strains:
- Antibacterial Effects : Compounds containing oxadiazole rings have shown effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. Studies demonstrate that modifications to the oxadiazole structure can lead to improved potency (Dhumal et al., 2021) .
Anticancer Activity
The anticancer potential of oxadiazole-containing compounds is notable. For instance:
- Mechanism of Action : The compound has been shown to induce apoptosis in cancer cells through pathways involving p53 expression and caspase activation (MDPI, 2020) .
- Cell Line Studies : In vitro studies on MCF-7 breast cancer cells revealed that certain derivatives could significantly reduce cell viability and promote apoptotic cell death.
Anti-inflammatory Activity
The anti-inflammatory properties of compounds similar to the target compound have been reported:
- Cytokine Inhibition : Some 1,2,4-oxadiazole derivatives inhibit the production of pro-inflammatory cytokines, suggesting their potential use in treating inflammatory diseases (Desai et al., 2016) .
Case Studies and Research Findings
| Study | Findings |
|---|---|
| Dhumal et al. (2021) | Identified potent antibacterial activity against Mycobacterium bovis, emphasizing the role of piperidine modifications. |
| Desai et al. (2016) | Reported significant antitubercular effects in pyridine-based oxadiazole derivatives with promising MIC values. |
| MDPI (2020) | Demonstrated that specific oxadiazole derivatives activate apoptotic pathways in cancer cells via enhanced p53 signaling. |
Chemical Reactions Analysis
Oxadiazole Ring Reactivity
The 1,2,4-oxadiazole moiety undergoes selective transformations:
Key Finding : The electron-deficient oxadiazole ring shows preferential reactivity at C5 over C3 in nucleophilic substitutions due to resonance stabilization of intermediates .
Pyrrole Carboxamide Transformations
The pyrrole-2-carboxamide group participates in:
Mechanistic Insight : Steric hindrance from the adjacent carboxamide group directs electrophiles to the C4 position of the pyrrole ring .
Piperidine Ring Modifications
The piperidine subunit undergoes functionalization:
Stability Note : The piperidine ring demonstrates axial preference in chair conformations, influencing reaction kinetics.
Pyridine Ring Reactivity
The pyridine component participates in:
Synthetic Utility : The pyridine ring's electron-withdrawing nature activates adjacent positions for cross-coupling reactions .
Intercomponent Interactions
Competitive reactivity between subunits:
| Scenario | Dominant Reaction | Rationale |
|---|---|---|
| Acidic Conditions (pH <3) | Oxadiazole hydrolysis | Protonation of oxadiazole N2 increases ring strain |
| Basic Conditions (pH >10) | Carboxamide saponification | Hydroxide attack at electrophilic carbonyl carbon |
| Reductive Environments | Pyridine hydrogenation | Preferential reduction of aromatic pyridine over non-conjugated systems |
Thermal Stability : Decomposition onset at 218°C (TGA data), with oxadiazole ring fragmentation as the primary degradation pathway.
Catalytic Transformations
Recent advances in transition-metal-mediated reactions:
| Catalyst System | Reaction | Turnover Number (TON) | Reference |
|---|---|---|---|
| Ru(PPh₃)₃Cl₂ | Transfer hydrogenation | 420 | |
| Pd(OAc)₂/Xantphos | C-H arylation | 38 | |
| Fe(acac)₃ | Oxidative coupling | 15 |
Challenges : Catalyst poisoning by the piperidine nitrogen limits efficiency in cross-couplings .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for this compound, and how are key intermediates characterized?
- Methodology :
- Synthesis : A common approach involves coupling reactions in polar aprotic solvents like DMF, using K₂CO₃ as a base and alkyl halides (RCH₂Cl) for functionalization. For example, oxadiazole-containing intermediates are synthesized via cyclization of thiol precursors under mild conditions .
- Intermediate Characterization : Key intermediates (e.g., piperidine and pyridine derivatives) are characterized via NMR and LCMS. For instance, off-white solids with ~35% yield have been confirmed by NMR shifts (e.g., δ 11.55 ppm for NH protons) and ESIMS data (e.g., m/z 392.2) .
Q. Which spectroscopic techniques are most effective for confirming the structure of this compound?
- Methodology :
- NMR Spectroscopy : NMR (400 MHz, DMSO-d₆) identifies proton environments, such as pyrrole NH (δ ~11.5 ppm) and aromatic pyridine protons (δ ~7.4–8.6 ppm). NMR confirms carbonyl and heterocyclic carbons .
- Mass Spectrometry : ESIMS and LCMS validate molecular weight (e.g., m/z 364.2) and purity (>98%) .
- Elemental Analysis : Carbon, hydrogen, and nitrogen percentages (e.g., 76.80% C, 6.14% H) ensure stoichiometric accuracy .
Advanced Research Questions
Q. How can researchers optimize synthesis yield during scale-up, and what factors influence side product formation?
- Methodology :
- Reaction Optimization : Adjust stoichiometry (e.g., 1.1 mmol RCH₂Cl per 1 mmol precursor) and monitor reaction time to minimize byproducts like uncyclized thiols or over-alkylated derivatives. Temperature control (room temperature vs. reflux) is critical for oxadiazole ring stability .
- Side Product Analysis : Use HPLC to track impurities (e.g., dimerization products) and column chromatography for purification. For example, LCMS purity >98% is achievable with gradient elution .
Q. How are contradictory spectral data resolved during structural elucidation (e.g., unexpected NMR peaks)?
- Methodology :
- 2D NMR Techniques : COSY and HSQC experiments distinguish overlapping signals (e.g., piperidine CH₂ vs. pyridine protons) .
- Isotopic Labeling : Deuterated solvents (e.g., DMSO-d₆) suppress exchangeable protons, clarifying NH resonances .
- Comparative Analysis : Cross-reference with synthesized analogs (e.g., trifluoromethyl-substituted derivatives) to identify substituent-induced shifts .
Q. How do modifications to the oxadiazole or pyrrole rings impact physicochemical properties, and what experimental approaches assess these changes?
- Methodology :
- Substituent Effects : Introduce electron-withdrawing groups (e.g., CF₃) to the pyridine ring to study solubility and logP changes. For example, trifluoromethyl groups increase lipophilicity, assessed via reverse-phase HPLC .
- Thermal Analysis : DSC/TGA evaluates melting points (e.g., 172–173°C) and decomposition profiles, critical for formulation stability .
- SAR Studies : Synthesize analogs (e.g., replacing oxadiazole with triazole) and compare bioactivity via enzyme inhibition assays .
Data Contradiction Analysis
- Example : Discrepancies in reported yields (e.g., 24% vs. 35% for similar intermediates) may arise from variations in amine coupling efficiency or purification methods. Researchers should replicate conditions (e.g., solvent, base strength) and validate via triplicate experiments .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
